molecular formula C20H20N4O4 B2530391 N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406690-66-2

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2530391
CAS RN: 406690-66-2
M. Wt: 380.404
InChI Key: RHDKZPQBKNINBA-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

The compound is a dihydropyrimidine (DHPM) derivative, which is a class of compounds known for their diverse pharmacological activities. The specific DHPM derivative being analyzed has been synthesized through a Biginelli reaction, which is a multicomponent chemical reaction that typically involves the condensation of an aldehyde, a (\beta)-keto ester, and urea or thiourea .

Synthesis Analysis

The synthesis of this DHPM derivative follows the Biginelli reaction protocol. The reaction is efficient and has been used to create a variety of DHPM derivatives with potential biological activities. The synthesis process involves the use of acetoacetanilides, aromatic aldehydes, and urea or thiourea as starting materials. For instance, similar compounds have been synthesized using acetoacetanilides and aromatic aldehydes in the presence of urea .

Molecular Structure Analysis

The molecular structure of the DHPM derivative has been elucidated using X-ray diffraction studies. The compound crystallizes in the monoclinic space group and exhibits an unusual planar conformation of the dihydropyrimidine ring, as opposed to the more common boat-like conformation. The 3-nitrophenyl ring is orthogonal to the DHPM ring, indicating a significant degree of molecular rigidity .

Chemical Reactions Analysis

The DHPM derivatives, including the compound , can undergo various chemical reactions due to the presence of reactive functional groups. For example, the nitro group in the 3-nitrophenyl ring can participate in reduction reactions, while the carboxamide moiety may engage in the formation of hydrogen bonds, which can influence the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPM derivatives are influenced by their molecular structure. The presence of substituents like the 3,4-dimethylphenyl and 3-nitrophenyl groups can affect the compound's solubility, melting point, and stability. The antimicrobial and antifungal activities of similar DHPM derivatives have been studied, suggesting that the compound may also possess these properties . The crystal structure analysis provides insights into the intermolecular interactions that stabilize the molecular structure, which is crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, similar in structural complexity to the compound , have been extensively reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives and benzimidazole, have shown promising results in preclinical testing stages for new antitumor drugs and other compounds with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Biological Effects of Acetamide and Formamide Derivatives

Research updates on the toxicology of acetamide, formamide, and their derivatives have added considerably to our understanding of the biological consequences of exposure. The biological responses to these chemicals are significant for their commercial importance and potential usage, indicating a path for studying similar complex molecules (Kennedy, G., 2001).

Anti-Inflammatory Activities of Tetrahydropyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives, which share a core structure with the target compound, have been synthesized and characterized for their in-vitro anti-inflammatory activities. These compounds demonstrated potent anti-inflammatory effects, suggesting the potential for similar structures to be investigated for anti-inflammatory properties (Gondkar, A. S., Deshmukh, V., & Chaudhari, S., 2013).

Kinetics and Mechanism of NDMA Formation and Destruction

The kinetics and mechanism of N-nitrosodimethylamine (NDMA) formation in water have been reviewed, which is relevant due to the nitro group present in the target compound. Understanding the formation and destruction pathways of such compounds can be crucial for environmental and pharmacological studies (Sharma, V., 2012).

Antituberculosis Activity of Organotin(IV) Complexes

The review on organotin(IV) complexes’ antituberculosis activity provides insights into how metal complexes, possibly related by structural analogy to the target compound, show significant biological activity against Mycobacterium tuberculosis. Such studies highlight the potential for complex molecules to serve as leads in the development of new therapeutics (Iqbal, H., Ali, S., & Shahzadi, S., 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-11-7-8-15(9-12(11)2)22-19(25)17-13(3)21-20(26)23-18(17)14-5-4-6-16(10-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKZPQBKNINBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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